4-Bromopyridine Hydrochloride: A Comprehensive Technical Guide for Researchers
4-Bromopyridine Hydrochloride: A Comprehensive Technical Guide for Researchers
For Immediate Release
This whitepaper provides an in-depth technical overview of 4-Bromopyridine (B75155) hydrochloride, a key building block in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, highlights its applications in pivotal cross-coupling reactions, provides a detailed experimental protocol for a representative Suzuki-Miyaura coupling, and discusses the biological significance of pyridine (B92270) derivatives.
Physicochemical Properties of 4-Bromopyridine Hydrochloride
4-Bromopyridine hydrochloride is a white to almost white crystalline powder.[1] It is a crucial starting material for the synthesis of a wide array of functionalized pyridine derivatives.[1][2] A summary of its key quantitative data is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 194.46 g/mol | [1][3] |
| Chemical Formula | C₅H₄BrN·HCl (or C₅H₅BrClN) | [1][3] |
| CAS Number | 19524-06-2 | [1][3] |
| Monoisotopic Mass | 192.92939 Da | |
| Melting Point | ~270 °C (with decomposition) | [4][5] |
| Solubility | Soluble in DMSO, Methanol, and Water | [1] |
Applications in Organic Synthesis: A Versatile Precursor
4-Bromopyridine hydrochloride is a versatile reagent primarily utilized in the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.[5] Before its use in most organic reactions, the more reactive free base, 4-bromopyridine, is typically liberated by treatment with a mild base.[1] This can be achieved, for example, by stirring the hydrochloride salt with potassium carbonate in acetonitrile.
The freebase form is a key substrate in several palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.[2][5]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[5][6][7]
-
Heck Coupling: For the formation of C-C bonds with alkenes.[2]
-
Stille Coupling: For the formation of C-C bonds with organostannanes.[2][5]
These reactions are fundamental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and functional materials.[5][8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a 4-bromopyridine derivative with an arylboronic acid, a common application for this class of compounds.
Reaction: Synthesis of a 4-arylpyridine derivative.
Materials:
-
4-Bromopyridine (generated from the hydrochloride salt) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine 4-bromopyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas, such as argon.
-
Solvent Addition: Introduce the degassed solvent system via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Track the reaction's progress using an appropriate analytical method like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Biological Significance of 4-Substituted Pyridine Derivatives
The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[9] The functionalization of the pyridine ring at the 4-position, often facilitated by precursors like 4-bromopyridine hydrochloride, allows for the synthesis of compounds with diverse biological activities.
Derivatives of 4-substituted pyridines have shown potential as:
-
Anticancer Agents: Many pyridine derivatives exhibit antiproliferative activity against various cancer cell lines.[9] The nature of the substituent at the 4-position can significantly influence this activity.
-
CXCR4 Antagonists: The C-X-C chemokine receptor type 4 (CXCR4) is implicated in several diseases, including cancer metastasis and inflammatory conditions. Pyridine-containing molecules have been developed as potent CXCR4 antagonists.
-
Antimicrobial Agents: Novel pyridine and thienopyridine derivatives have demonstrated significant antimicrobial activity against various bacterial and fungal strains.[10]
The ease of modification of the 4-position of the pyridine ring, starting from 4-bromopyridine hydrochloride, makes it an invaluable tool for generating chemical libraries for high-throughput screening in drug discovery campaigns.[8]
This technical guide serves as a foundational resource for researchers working with 4-bromopyridine hydrochloride. The provided data and protocols aim to facilitate its effective use in the synthesis of novel compounds with significant potential in medicinal chemistry and materials science.
References
- 1. 4-Bromopyridine hydrochloride | 19524-06-2 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. huarongpharma.com [huarongpharma.com]
- 5. nbinno.com [nbinno.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. nbinno.com [nbinno.com]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
